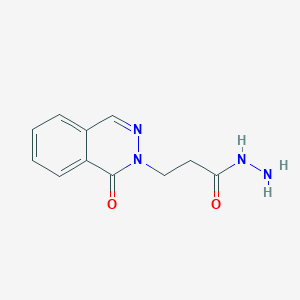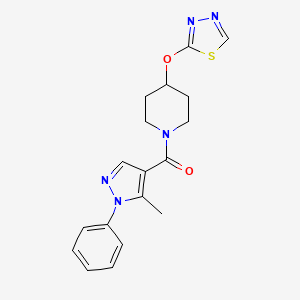
(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . This compound has shown good antiproliferative activity against various types of cancers .
Synthesis Analysis
The synthesis of this compound involves the introduction of a hydrophilic skeleton and different chains based on BPTES . The synthesis process also involves the use of semi/thiosemicarbazide and sodium acetate .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure exhibits a wide variety of biological activity .
Chemical Reactions Analysis
The chemical reactions involving this compound have shown a broad spectrum of activity against various pathogens . A new series of 2- [ [1 (2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro for antimicrobial activity against bacteria and fungal species .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its IR spectrum, which shows a characteristic band at 1713 cm −1, attributed to C=O stretching frequency .
Scientific Research Applications
Antibacterial Activity
This compound has been investigated for its antibacterial properties. Researchers synthesized and characterized it using UV, FT-IR, 13C-NMR, and 1H-NMR methods . The antibacterial activity was screened against various bacterial strains, including:
Notably, this compound exhibited inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis. Additionally, molecules 1, 3, and 4 showed inhibitory effects on Staphylococcus epidermidis and alpha Streptococcus haemolyticus.
Multicomponent Synthesis
Another study reported an efficient multicomponent method for synthesizing biologically active 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids. This compound was obtained from the reaction of pyrazole-4-carbaldehyde, 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, and 2-mercaptoacetic acid under ultrasound irradiation .
Mechanism of Action
Future Directions
The future directions for the research on this compound could involve further exploration of its structure-activity relationship . This could lead to the discovery of superior derivative compounds . Additionally, more research could be conducted to explore its various biological activities and potential applications in medicine .
properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-13-16(11-20-23(13)14-5-3-2-4-6-14)17(24)22-9-7-15(8-10-22)25-18-21-19-12-26-18/h2-6,11-12,15H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNCMCXURLOHJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=NN=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2364882.png)
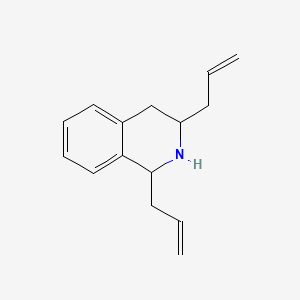


![1-[(1S,2S)-2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B2364890.png)
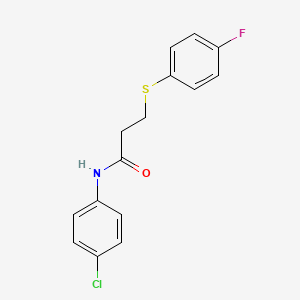
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364895.png)
![2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2364898.png)
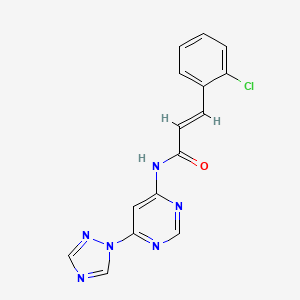
![N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide](/img/structure/B2364900.png)
![8-[(2Z)-2-butan-2-ylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2364901.png)

![2-[(4-bromophenyl)methylsulfanyl]propanoic Acid](/img/structure/B2364903.png)
